Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorophenyl group attached to the pyrazolo[1,5-a]pyridine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to cyclization with 2-chloronicotinic acid under basic conditions to yield the desired pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. For example, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-(4-methylphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design and material science, where specific interactions and properties are crucial .
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
QMCLUTNOYSRGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.